Cas no 23973-22-0 (Ethyl 2-Cyano-3-(2-furanyl)acrylate)
Ethyl 2-Cyano-3-(2-furanyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,2-cyano-3-(2-furanyl)-, ethyl ester
- Ethyl 2-Cyano-3-(2-furanyl)acrylate
- 2-CYANO-3-FURANE-2-YL-ACRYLIC ACID ETHYL ESTER
- Ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate
- (E)-2-cyano-3-(furan-2-yl)-2-propenoic acid ethyl ester
- ethyl (2E)-2-cyano-3-(2-furyl)acrylate
- ethyl (E)-2-cyano-3-(2-furyl)-2-acrylate
- ethyl (E)-2-cyano-3-(2-furyl)-2-propenoate
- ethyl 2-cyano-3-(2-furanyl)propenoate
- ethyl 2-cyano-3-(2-furyl)-(E)-2-popenoate
- ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- 2-Propenoic acid, 2-cyano-3-(2-furanyl)-, ethyl ester
- Ethyl 2-cyano-3-(2-furyl)acrylate
- MWOUIHHHTGARFQ-UHFFFAOYSA-N
- ethyl 2-furfurylidenecyano-acetate
- Ethyl2-Cyano-3-(2-furanyl)acrylate
- TRA0069413
- SY022451
- Ethyl 2-cyano-3-(2-furyl)prop-2-enoate
- (Z)-ethyl 2-cyano
- ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
- NSC-643041
- ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
- F0016-0040
- A878076
- ethyl furfurylidenecyanoacetate
- ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl-.alpha.-cyano-.beta.-(2-furyl)-acrylate
- AS-31323
- (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate
- 2-Propenoic acid, 2-cyano-3-(2-furanyl)-, ethyl ester, (2E)-
- AKOS000491380
- 67449-75-6
- SCHEMBL9057595
- Ethyl 2-cyano-3-(furan-2-yl)acrylate
- (E)-2-cyano-3-(furan-2-yl)-acrylic acid ethyl ester
- CHEMBL4060284
- 23973-22-0
- ethyl (E)-2-cyano-3-(2-furyl)prop-2-enoate
- CS-0454830
- MFCD00137603
- NSC643041
-
- MDL: MFCD00137603
- Inchi: 1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+
- InChI Key: MWOUIHHHTGARFQ-SOFGYWHQSA-N
- SMILES: O(C(/C(/C#N)=C/C1=CC=CO1)=O)CC
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.2
Experimental Properties
- Density: 1.199g/cm3
- Boiling Point: 302.4ºC at 760mmHg
- Flash Point: 136.7ºC
- Refractive Index: 1.538
- PSA: 63.23000
- LogP: 1.74968
Ethyl 2-Cyano-3-(2-furanyl)acrylate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 2-Cyano-3-(2-furanyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068591-1g |
Ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate |
23973-22-0 | 95% | 1g |
£112.00 | 2022-03-01 | |
| Fluorochem | 068591-5g |
Ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate |
23973-22-0 | 95% | 5g |
£500.00 | 2022-03-01 | |
| Alichem | A159003169-10g |
Ethyl 2-cyano-3-(furan-2-yl)acrylate |
23973-22-0 | 95% | 10g |
$400.00 | 2023-09-02 | |
| Apollo Scientific | OR930286-1g |
Ethyl 2-nitrilo-3-(2-furyl)prop-2-enoate |
23973-22-0 | 95% | 1g |
£130.00 | 2025-02-21 | |
| Apollo Scientific | OR930286-5g |
Ethyl 2-nitrilo-3-(2-furyl)prop-2-enoate |
23973-22-0 | 95% | 5g |
£445.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87140-250mg |
Ethyl 2-cyano-3-(furan-2-yl)acrylate |
23973-22-0 | 97% | 250mg |
¥299.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87140-1g |
Ethyl 2-cyano-3-(furan-2-yl)acrylate |
23973-22-0 | 97% | 1g |
¥969.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87140-5g |
Ethyl 2-cyano-3-(furan-2-yl)acrylate |
23973-22-0 | 97% | 5g |
¥2619.0 | 2023-09-07 | |
| TRC | E937915-50mg |
Ethyl 2-Cyano-3-(2-furanyl)acrylate |
23973-22-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937915-100mg |
Ethyl 2-Cyano-3-(2-furanyl)acrylate |
23973-22-0 | 100mg |
$ 65.00 | 2022-06-05 |
Ethyl 2-Cyano-3-(2-furanyl)acrylate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Ethyl 2-Cyano-3-(2-furanyl)acrylate
Ethyl 2-Cyano-3-(2-furanyl)acrylate (CAS No. 23973-22-0): A Versatile Building Block in Modern Chemical Synthesis
Ethyl 2-Cyano-3-(2-furanyl)acrylate (CAS No. 23973-22-0) is a highly valuable intermediate in the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, comprising a cyano group and a furanyl moiety attached to an acrylate backbone, make it a fascinating compound for researchers seeking innovative synthetic pathways and functional materials.
The compound's molecular structure, characterized by the presence of a cyano group (-CN) and a furanyl ring (C₄H₃O), provides a rich framework for chemical modifications. The cyano group is known for its ability to participate in various reactions such as nucleophilic addition, condensation, and reduction, while the furanyl ring offers opportunities for further functionalization through electrophilic or nucleophilic substitution. These features collectively enhance the compound's utility as a versatile building block in synthetic chemistry.
In recent years, Ethyl 2-Cyano-3-(2-furanyl)acrylate has garnered significant attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, including heterocyclic compounds that exhibit promising pharmacological properties. For instance, studies have demonstrated its utility in constructing complex scaffolds that mimic natural products with known therapeutic effects.
The furanyl moiety, in particular, has been highlighted for its role in enhancing the bioavailability and metabolic stability of drug candidates. By incorporating furan-based structures into pharmaceutical molecules, scientists aim to improve their pharmacokinetic profiles while maintaining or enhancing their biological activity. This approach has been particularly relevant in the development of antiviral and anticancer agents, where structural modifications can significantly impact efficacy and safety.
Moreover, Ethyl 2-Cyano-3-(2-furanyl)acrylate has found applications beyond pharmaceuticals. In agrochemical research, it serves as a key intermediate in the synthesis of novel pesticides and herbicides. The compound's ability to undergo selective functionalization allows chemists to design molecules that target specific biological pathways in pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and eco-friendly chemical solutions.
The acrylate backbone of Ethyl 2-Cyano-3-(2-furanyl)acrylate also makes it a valuable component in polymer chemistry. Acrylates are well-known for their reactivity in polymerization reactions, leading to materials with diverse properties such as flexibility, durability, and biodegradability. By incorporating this compound into polymer formulations, researchers can develop advanced materials tailored for specific applications, including biodegradable plastics and high-performance coatings.
In academic research, Ethyl 2-Cyano-3-(2-furanyl)acrylate has been employed to explore new synthetic methodologies and catalytic systems. For example, studies have investigated its use as a substrate for transition metal-catalyzed reactions, which can facilitate the formation of complex molecular architectures under mild conditions. Such advancements contribute to the broader goal of developing more efficient and environmentally benign synthetic routes.
The compound's reactivity also makes it an attractive candidate for material science applications. Researchers have explored its potential use in the synthesis of organic electronic materials, including conductive polymers and light-emitting diodes (LEDs). The ability to modify its structure allows for fine-tuning of electronic properties, making it suitable for use in next-generation electronic devices.
In conclusion, Ethyl 2-Cyano-3-(2-furanyl)acrylate (CAS No. 23973-22-0) is a multifunctional compound with broad applications across various scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis, agrochemical development, polymer chemistry, and material science. As research continues to uncover new possibilities for this versatile intermediate, its importance is likely to grow further, driving innovation and progress in multiple fields.
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